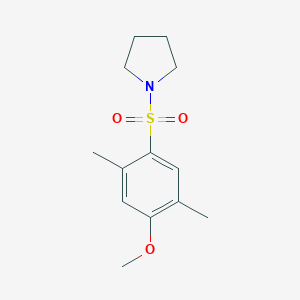
2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is an organic compound with the molecular formula C₁₃H₁₉NO₃S. It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-substituted dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-[(4-Hydroxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine.
Reduction: Formation of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfide]pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for certain targets. The pyrrolidine ring provides structural stability and contributes to the overall three-dimensional conformation of the molecule .
Comparaison Avec Des Composés Similaires
- 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine
- 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine
- 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine
Comparison: 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is unique due to the presence of both methoxy and dimethyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets .
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-13(11(2)8-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Clé InChI |
FGFJFBKHUCKZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















